1,3-dimethyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6OS/c1-9-6-11(18(2)16-9)13(20)14-7-10-8-19(17-15-10)12-4-3-5-21-12/h3-6,8H,7H2,1-2H3,(H,14,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJMAMNCEPNYRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds containing similar moieties, such as imidazole and thiophene, have been reported to interact with a wide range of targets. These include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
The presence of the imidazole and thiophene moieties suggests that it may interact with its targets through hydrogen bonding and other intermolecular interactions. These interactions can lead to changes in the conformation or activity of the target molecules, thereby influencing their function.
Biochemical Pathways
Derivatives of imidazole and thiophene have been reported to influence a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. These activities suggest that the compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The presence of the imidazole and thiophene moieties suggests that the compound may be highly soluble in organic solvents, which could influence its absorption and distribution. The metabolism and excretion of the compound would depend on various factors, including its chemical structure and the specific enzymes present in the body.
Result of Action
Given the broad range of biological activities associated with imidazole and thiophene derivatives, it’s plausible that the compound could have diverse effects at the molecular and cellular levels. These effects could include changes in enzyme activity, alterations in signal transduction pathways, and modulation of cellular responses.
Biochemical Analysis
Biochemical Properties
Compounds containing similar functional groups, such as pyrazoles, triazoles, and thiophenes, have been shown to interact with various enzymes, proteins, and other biomolecules. For example, pyrazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
1,3-Dimethyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-pyrazole-5-carboxamide is a compound that has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₁H₁₃N₅OS
- Molecular Weight : 253.32 g/mol
- SMILES Notation : CC(NC1=NN=C(NC(=O)C)C1=C(C)C2=CC=CS2)=O
This structure features a pyrazole ring fused with a thiophene and a triazole moiety, contributing to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing thiophene and triazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,3-dimethyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-pyrazole have shown effectiveness against various bacterial strains. A study demonstrated that similar compounds inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Anticancer Properties
The anticancer potential of this compound has been explored through in vitro studies. In one notable case study, derivatives exhibited cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds were reported to be as low as 0.5 µg/mL, indicating potent activity against tumor cells .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, the compound has shown anti-inflammatory properties. A series of pyrazole derivatives were evaluated for their ability to inhibit pro-inflammatory cytokines in vitro. The results indicated a significant reduction in TNF-alpha and IL-6 levels when treated with these compounds at concentrations as low as 10 µM .
The biological activities of this compound are thought to arise from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors involved in inflammation and cancer progression.
Synthesis and Evaluation
A comprehensive study synthesized several derivatives of the compound and evaluated their biological activities. The following table summarizes key findings:
| Compound Derivative | Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | 16 |
| Compound B | Anticancer | MCF-7 | 0.5 |
| Compound C | Anti-inflammatory | TNF-alpha inhibition | 10 |
These findings indicate a broad spectrum of activity across different biological targets.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing pyrazole and triazole moieties exhibit significant antimicrobial activities. For example, derivatives similar to 1,3-dimethyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-pyrazole-5-carboxamide have been tested against various bacterial strains, showing promising results in inhibiting growth .
Antioxidant Activity
Studies have demonstrated that pyrazole derivatives can possess antioxidant properties. The compound's structure allows it to scavenge free radicals effectively. In comparative studies, compounds with similar structures exhibited IC50 values ranging from 4.67 μg/mL to over 20 μg/mL in DPPH scavenging assays .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds like this compound may inhibit pathways involved in inflammation, making them candidates for developing new anti-inflammatory drugs .
Pesticidal Activity
The structural characteristics of pyrazole compounds suggest potential use as pesticides. Research has shown that certain pyrazole derivatives can inhibit plant growth or act as herbicides, thus being integrated into agricultural practices for crop management .
Study on Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as lead compounds in antibiotic development .
Evaluation of Antioxidant Properties
In another research effort focused on antioxidant properties, a series of pyrazole derivatives were synthesized and tested using the DPPH assay. The results highlighted that some derivatives showed superior antioxidant activity compared to standard antioxidants like ascorbic acid. This positions compounds like this compound as potential candidates for health supplements or pharmaceutical formulations aimed at oxidative stress reduction .
Comparison with Similar Compounds
Structural Analogues
The compound’s structural uniqueness lies in its combination of a 1,3-dimethylpyrazole core and a triazole-thiophene hybrid side chain. Key analogs include:
Key Observations :
- Bioactivity: Thiophene-containing analogs (e.g., ) exhibit notable antimicrobial activity, suggesting the target compound may share similar efficacy.
- Substituent Effects: Electron-withdrawing groups (e.g., chloro, cyano in ) enhance anticancer activity but reduce solubility. The triazole-thiophene group in the target compound may improve membrane permeability due to its planar, aromatic structure .
Spectroscopic and Analytical Data
Comparative NMR and MS data highlight substituent-driven shifts:
Note: The thiophene protons in and resonate near δ 7.5–7.8, consistent with the target compound’s expected spectrum .
Q & A
Basic: What are the optimal synthetic routes for preparing 1,3-dimethyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-pyrazole-5-carboxamide?
Methodological Answer:
The compound is synthesized via multi-step reactions, typically involving:
- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC): A "click" reaction to form the triazole core (high yield and specificity) .
- Pyrazole ring formation: Reacting 1,3-diketones with hydrazine derivatives under controlled pH and temperature .
- Carboxamide coupling: Using activating agents like EDC/HOBt for amide bond formation between intermediates .
Key Purification Steps: Column chromatography (silica gel) and recrystallization in ethanol/water mixtures to achieve >95% purity .
Basic: How is the compound structurally characterized to confirm its identity?
Methodological Answer:
- NMR Spectroscopy: H and C NMR verify substituent positions (e.g., thiophene protons at δ 7.2–7.4 ppm, triazole protons at δ 8.1–8.3 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H] at m/z 357.12) .
- IR Spectroscopy: Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm) .
Basic: What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
- Antimicrobial Activity: Broth microdilution assays against S. aureus (MIC) and C. albicans .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme Inhibition: Fluorescence-based kinase inhibition assays (e.g., EGFR, VEGFR2) .
Advanced: How can synthetic routes be optimized to improve yield and scalability?
Methodological Answer:
- Catalyst Screening: Test alternative Cu(I) sources (e.g., CuBr vs. CuI) or ligand systems (TBTA) to reduce side reactions .
- Solvent Optimization: Compare DMF, THF, and acetonitrile for reaction efficiency .
- Microwave-Assisted Synthesis: Reduce reaction time from 24h to 2h while maintaining >85% yield .
Advanced: What strategies resolve contradictory bioactivity data between in vitro and in vivo studies?
Methodological Answer:
- Metabolic Stability Assays: Use liver microsomes (human/rat) to assess rapid degradation (e.g., CYP450-mediated oxidation) .
- Formulation Adjustments: Encapsulate in PEGylated liposomes to enhance bioavailability .
- Dose-Response Reassessment: Conduct PK/PD modeling to align in vitro IC with effective plasma concentrations .
Advanced: How to design SAR studies targeting the triazole-thiophene moiety?
Methodological Answer:
- Substituent Variation: Replace thiophene with furan or phenyl groups to evaluate π-π stacking effects .
- Bioisosteric Replacements: Substitute triazole with tetrazole or oxadiazole to modulate solubility and target affinity .
- Docking Studies: Use AutoDock Vina to predict binding modes with kinase ATP pockets .
Advanced: What computational methods predict off-target interactions or toxicity?
Methodological Answer:
- Molecular Dynamics Simulations: Analyze stability in binding pockets (e.g., 100 ns simulations for hERG channel liability) .
- ADMET Prediction Tools: Use SwissADME or ProTox-II to assess intestinal absorption and hepatotoxicity .
- Pan-Assay Interference Compounds (PAINS) Filters: Rule out promiscuous binders via ZINC15 database screening .
Advanced: How to validate the compound’s mechanism of action in inflammatory pathways?
Methodological Answer:
- NF-κB Luciferase Reporter Assays: Measure inhibition of TNF-α-induced NF-κB activation in RAW 264.7 cells .
- Cytokine Profiling: Quantify IL-6 and IL-1β via ELISA in LPS-stimulated macrophages .
- Western Blotting: Assess phosphorylation of IκBα and p65 subunit .
Advanced: What analytical techniques quantify the compound in biological matrices?
Methodological Answer:
- LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization (LOQ: 1 ng/mL) .
- Sample Preparation: Protein precipitation with acetonitrile (4:1 v/v) followed by SPE cleanup .
- Stability Testing: Evaluate photodegradation under ICH Q1B guidelines .
Advanced: How to address low aqueous solubility for in vivo applications?
Methodological Answer:
- Salt Formation: Screen with HCl, sodium, or meglumine counterions .
- Nanoformulation: Prepare PLGA nanoparticles (150–200 nm size) via nanoprecipitation .
- Co-Solvency Systems: Use 10% DMSO + 5% Solutol HS15 in saline for IV administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
